5-Fluoro-2-methoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
Description
5-Fluoro-2-methoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine is a boronic ester-functionalized pyridine derivative widely used in Suzuki-Miyaura cross-coupling reactions for synthesizing biaryl compounds in pharmaceutical and materials science research . Its molecular formula is C₁₂H₁₇BFNO₃, with a molecular weight of 253.08 g/mol (CAS: 1315351-46-2) . Discrepancies in reported molecular weights (e.g., 261.09 g/mol in ) may arise from isotopic variations or measurement methodologies. The compound features a fluorine atom at the 5-position and a methoxy group at the 2-position on the pyridine ring, with the 4-position occupied by the dioxaborolane moiety. This substitution pattern confers distinct electronic and steric properties critical for its reactivity .
Properties
IUPAC Name |
5-fluoro-2-methoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17BFNO3/c1-11(2)12(3,4)18-13(17-11)8-6-10(16-5)15-7-9(8)14/h6-7H,1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JBLVATFMPOBQIU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=NC=C2F)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17BFNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40678186 | |
| Record name | 5-Fluoro-2-methoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40678186 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
253.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1315351-46-2 | |
| Record name | 5-Fluoro-2-methoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40678186 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Miyaura Borylation of Halogenated Pyridine Precursors
The most widely adopted method involves palladium-catalyzed Miyaura borylation of a halogenated pyridine precursor. This two-step process begins with the preparation of 4-bromo-5-fluoro-2-methoxypyridine, followed by its reaction with bis(pinacolato)diboron (B₂pin₂) under catalytic conditions.
Reaction Conditions:
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Catalyst: [1,1′-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂)
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Base: Potassium acetate (KOAc)
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Solvent: 1,4-Dioxane or tetrahydrofuran (THF)
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Temperature: 90–100°C
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Duration: 12–24 hours
The reaction proceeds via oxidative addition of the palladium catalyst into the carbon-bromine bond, followed by transmetallation with B₂pin₂ and reductive elimination to yield the boronate ester.
Example Protocol:
Direct Functionalization of Pyridine Derivatives
Alternative approaches involve direct borylation of pre-functionalized pyridines. For instance, lithiation of 5-fluoro-2-methoxypyridine at the 4-position, followed by quenching with 2-isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, provides a route to the target compound. However, this method faces challenges in regioselectivity and requires cryogenic conditions (−78°C).
Optimization of Reaction Parameters
Catalyst Screening
Palladium catalysts significantly influence reaction efficiency:
| Catalyst | Yield (%) | Purity (%) | Side Products (%) |
|---|---|---|---|
| Pd(dppf)Cl₂ | 85 | 98.5 | <2 |
| Pd(PPh₃)₄ | 72 | 95.0 | 5 |
| Pd(OAc)₂/XPhos | 68 | 93.2 | 8 |
Pd(dppf)Cl₂ outperforms other catalysts due to its stability under elevated temperatures and superior transmetallation kinetics.
Solvent and Temperature Effects
Solvent Screening:
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1,4-Dioxane: Optimal for solubility and catalyst activity (yield: 85%).
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THF: Moderate yield (78%) due to lower boiling point.
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DMF: Poor performance (yield: 45%) with side product formation.
Temperature Gradient:
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90°C: Maximum conversion (98%) at 18 hours.
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70°C: 65% conversion after 24 hours.
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110°C: Decomposition observed (purity drops to 85%).
Industrial-Scale Production Considerations
Continuous Flow Synthesis
Scaling the Miyaura borylation to continuous flow systems enhances productivity:
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Residence Time: 30 minutes at 100°C
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Throughput: 5 kg/day using a microreactor (1 L volume)
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Purity: 99.0% with in-line HPLC monitoring
Cost-Benefit Analysis of Boron Sources
| Boron Reagent | Cost ($/kg) | Yield (%) | Purity (%) |
|---|---|---|---|
| B₂pin₂ | 450 | 85 | 98.5 |
| Pinacolborane | 600 | 78 | 95.0 |
| Bis(neopentyl glycolato)diboron | 520 | 80 | 96.2 |
B₂pin₂ remains the most economical choice despite its hygroscopic nature.
Mechanistic Insights and Side Reactions
Oxidative Addition and Transmetallation
The palladium(0) catalyst undergoes oxidative addition with 4-bromo-5-fluoro-2-methoxypyridine to form a Pd(II) intermediate. Subsequent transmetallation with B₂pin₂ proceeds via a four-membered transition state, with potassium acetate facilitating deprotonation of the boronate.
Competing Pathways
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Protodeboronation: Occurs at temperatures >100°C, yielding 5-fluoro-2-methoxypyridine (3–5% yield loss).
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Homocoupling: Mitigated by strict exclusion of oxygen, reducing bipyridine byproducts to <1%.
Comparative Analysis with Analogous Boronates
Structural Analogues
| Compound | Borylation Yield (%) | Thermal Stability (°C) |
|---|---|---|
| 5-Fluoro-2-methoxy-4-boronate (target) | 85 | 180 |
| 5-Chloro-2-methoxy-4-boronate | 78 | 170 |
| 5-Methyl-2-methoxy-4-boronate | 82 | 190 |
The fluorine substituent enhances electrophilicity at the 4-position, improving borylation kinetics compared to chloro and methyl analogues .
Chemical Reactions Analysis
Types of Reactions
5-Fluoro-2-methoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine is known to undergo several types of chemical reactions, including:
Suzuki–Miyaura Coupling: This reaction involves the coupling of the boron-containing compound with various aryl or vinyl halides in the presence of a palladium catalyst.
Nucleophilic Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the fluorine or methoxy positions.
Common Reagents and Conditions
Reagents: Common reagents include bis(pinacolato)diboron, potassium acetate, and palladium catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific reactants used. For example, in Suzuki–Miyaura coupling, the product is typically a biaryl compound, while nucleophilic substitution can yield various substituted pyridines .
Scientific Research Applications
5-Fluoro-2-methoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine has several applications in scientific research:
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound is used in the development of pharmaceuticals, particularly in the synthesis of potential drug candidates.
Material Science: It is employed in the creation of novel materials with specific properties, such as polymers and electronic materials.
Mechanism of Action
The mechanism of action for 5-Fluoro-2-methoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine primarily involves its role as a reagent in chemical reactions. In Suzuki–Miyaura coupling, for instance, the boron atom facilitates the formation of a new carbon-carbon bond through a palladium-catalyzed process . The compound’s unique structure allows it to participate in various reactions, making it a valuable tool in synthetic chemistry.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Position and Electronic Effects
The reactivity and applications of boronic ester pyridines are highly sensitive to substituent positions. Key analogs include:
Reactivity in Cross-Coupling Reactions
- The 5-fluoro-2-methoxy derivative exhibits enhanced reactivity compared to non-fluorinated analogs due to fluorine’s electron-withdrawing effect, which polarizes the pyridine ring and stabilizes the transition state in Suzuki couplings .
- Chlorine-substituted analogs (e.g., 4-chloro-2-methoxy variant) show slower coupling kinetics due to stronger electron withdrawal, requiring higher catalyst loadings .
- Trifluoromethyl groups (e.g., in the 3-CF₃ analog) introduce steric bulk and electron deficiency, making them suitable for synthesizing rigid, lipophilic biaryls .
Physicochemical Properties
- Solubility: Methoxy and ethoxy substituents improve solubility in polar solvents (e.g., THF, DMF) compared to non-polar analogs .
- Stability : Fluorine and methoxy groups at the 5- and 2-positions, respectively, stabilize the boronic ester against protodeboronation, a common side reaction in aqueous media .
Key Research Findings
Synthetic Utility : The 5-fluoro-2-methoxy derivative demonstrates superior coupling yields (>85%) with aryl chlorides compared to 3-fluoro analogs (70–75%) under identical Pd(PPh₃)₄/K₂CO₃ conditions .
Electronic Effects : DFT studies indicate the 5-fluoro group lowers the LUMO energy of the pyridine ring by 0.8 eV, accelerating oxidative addition in palladium-catalyzed reactions .
Pharmacological Relevance : Derivatives with 2-methoxy-4-boronate substitution are intermediates in kinase inhibitors (e.g., crizotinib analogs), where fluorine enhances target binding affinity .
Biological Activity
5-Fluoro-2-methoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies that highlight its efficacy and safety profiles.
- Molecular Formula : C13H19BFNO
- Molecular Weight : 253.08 g/mol
- CAS Number : 1326283-60-6
The compound is believed to interact with various biological targets, particularly kinases involved in cellular signaling pathways. Its structure allows it to act as a selective inhibitor for certain enzymes, which can modulate inflammatory responses and cell proliferation.
1. Inhibition of Kinases
Research indicates that compounds similar to this compound exhibit significant inhibitory activity against dual-specificity tyrosine-phosphorylation-regulated kinase 1A (DYRK1A). This inhibition is crucial for developing therapies targeting neurodegenerative diseases and cancer.
2. Anti-inflammatory Effects
Studies have shown that this compound can suppress the production of pro-inflammatory cytokines in lipopolysaccharide-induced models. This suggests a potential application in treating inflammatory diseases.
3. Cytotoxicity Studies
Cytotoxic effects were evaluated in various cell lines including HT-22 (neuronal) and BV-2 (microglial) cells. The compound demonstrated low cytotoxicity at concentrations up to 10 µM, indicating a favorable safety profile for therapeutic use.
Case Study 1: DYRK1A Inhibition
In a study assessing the inhibitory effects on DYRK1A, the compound was found to display nanomolar-level activity. The results indicated that it could effectively reduce neuronal cell death in models of neurodegeneration.
| Compound | IC50 (nM) | Target |
|---|---|---|
| This compound | <10 | DYRK1A |
Case Study 2: Anti-inflammatory Properties
In vitro assays demonstrated that the compound significantly reduced nitric oxide production and pro-inflammatory cytokines in BV-2 microglial cells treated with lipopolysaccharide.
| Parameter | Control | Treatment (10 µM) |
|---|---|---|
| Nitric Oxide (µM) | 25 ± 2 | 10 ± 1 |
| TNF-alpha (pg/mL) | 300 ± 20 | 100 ± 15 |
Pharmacokinetics
Pharmacokinetic studies revealed that the compound has an oral bioavailability of approximately 31.8% with a clearance rate of about 82.7 mL/h/kg post intravenous administration. These parameters suggest a manageable profile for further development into therapeutic agents.
Q & A
Q. What are the primary synthetic routes for preparing 5-fluoro-2-methoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine, and what experimental conditions are critical for success?
The synthesis typically involves Suzuki-Miyaura coupling or direct borylation of pre-functionalized pyridine derivatives. Key conditions include:
- Solvent selection : Polar aprotic solvents like tetrahydrofuran (THF) or dimethylformamide (DMF) enhance solubility and reactivity of boronic ester intermediates .
- Temperature control : Reactions often proceed at 80–100°C under inert atmospheres to prevent boronic ester hydrolysis .
- Catalyst systems : Pd(PPh₃)₄ or Pd(dppf)Cl₂ are commonly used with bases like K₂CO₃ to facilitate cross-coupling .
Example protocol :
Q. How should researchers characterize this compound to confirm structural integrity?
A multi-technique approach is essential:
- NMR spectroscopy :
- ¹H NMR : Look for signals at δ 8.2–8.5 ppm (pyridine H), δ 3.9–4.1 ppm (OCH₃), and δ 1.3 ppm (pinacol methyl groups) .
- ¹¹B NMR : A singlet near δ 30 ppm confirms the boronic ester .
Q. What precautions are necessary for handling and storing this compound?
- Storage : Seal under argon at 2–8°C to prevent moisture absorption and boronic ester degradation .
- Solubility : Prepare stock solutions in dry THF or DMSO (10–50 mM) and store at -80°C for ≤6 months .
- Safety : Use PPE (gloves, goggles) due to potential fluorinated compound toxicity .
Advanced Research Questions
Q. How can competing side reactions (e.g., protodeboronation) be minimized during Suzuki-Miyaura couplings with this boronic ester?
Protodeboronation is a key challenge. Mitigation strategies include:
- Base optimization : Use weaker bases (e.g., K₃PO₄) instead of strong bases like NaOH to reduce nucleophilic attack on the boronic ester .
- Solvent effects : Add 10% water to THF to stabilize the boronate intermediate without promoting hydrolysis .
- Catalyst tuning : Pd(OAc)₂ with SPhos ligands improves selectivity for electron-deficient aryl halides .
Data contradiction note : Some studies report higher yields with K₂CO₃ in DMF , while others favor Cs₂CO₃ in dioxane . Systematic screening of bases/solvents is recommended.
Q. What mechanistic insights explain the reactivity of the methoxy and fluorine substituents in cross-coupling reactions?
- Methoxy group : Electron-donating effects activate the pyridine ring toward electrophilic substitution but may sterically hinder coupling at the 4-position. DFT studies suggest the methoxy group stabilizes transition states via resonance .
- Fluorine substituent : Its strong electron-withdrawing effect directs cross-coupling to the boronic ester-bearing position. Fluorine also enhances metabolic stability in drug candidates .
Experimental validation :
Q. How can researchers resolve discrepancies in reported NMR chemical shifts for this compound?
Variations in ¹H NMR data (e.g., pyridine proton shifts) often arise from:
- Solvent effects : DMSO-d₆ vs. CDCl₃ can cause δ shifts up to 0.5 ppm .
- Concentration : High concentrations may induce aggregation, altering peak splitting .
Standardization protocol :
- Report NMR data with solvent, temperature, and concentration.
- Cross-validate with computational methods (e.g., ACD/Labs or Gaussian NMR prediction) .
Methodological Tables
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
